molecular formula C12H14N4O4 B1323248 tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate CAS No. 574729-25-2

tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate

Cat. No.: B1323248
CAS No.: 574729-25-2
M. Wt: 278.26 g/mol
InChI Key: IDUMSXVATBQARZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate is a chemical compound with the molecular formula C12H14N4O4 and a molecular weight of 278.27 g/mol It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring

Preparation Methods

The synthesis of tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate typically involves multiple steps One common synthetic route starts with the nitration of an indazole derivative to introduce the nitro groupThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained .

Chemical Reactions Analysis

tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where indazole derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as a building block for various industrial chemicals

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets in cells. The nitro group and the amino group are likely to play key roles in these interactions, potentially affecting enzyme activity or binding to receptors. Further research is needed to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable for various research applications.

Biological Activity

tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C12H14N4O3C_{12}H_{14}N_{4}O_{3} and a molecular weight of approximately 278.26 g/mol. Its structure features an indazole ring, which is a bicyclic compound containing two nitrogen atoms, along with an amino group and a nitro group at specific positions, enhancing its reactivity and biological potential.

Biological Activities

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Indazole derivatives are known for their antimicrobial properties. Studies indicate that this compound can inhibit the growth of various bacterial strains.
  • Antitumor Potential : Research has shown that indazole derivatives can act as inhibitors of specific kinases involved in cancer progression. The presence of the nitro group in this compound may contribute to its antitumor activity by modulating enzyme functions .
  • Enzyme Inhibition : The compound is believed to interact with various enzymes, potentially affecting their activity. The nitro group may serve as a pharmacophore for enzyme inhibition, making it a candidate for further exploration in drug development .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the amino and nitro groups play critical roles in its biological interactions. These groups may facilitate binding to specific molecular targets, thereby influencing cellular pathways related to disease processes.

Case Study 1: Antitumor Activity Assessment

In a study assessing the antitumor activity of various indazole derivatives, this compound was evaluated against several cancer cell lines. The results indicated an IC50 value in the low micromolar range, suggesting moderate potency against tumor cells .

Case Study 2: Enzyme Interaction Studies

Another study focused on the enzyme inhibition profile of this compound. It was found to selectively inhibit certain kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation. This selectivity indicates potential for developing targeted therapies based on this compound's structure .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Biological Activity Description IC50 (µM) Reference
AntimicrobialInhibition of bacterial growthVaries by strain
AntitumorInhibition of cancer cell proliferationLow micromolar range
Enzyme InhibitionSelective kinase inhibitionSpecific to target enzyme

Properties

IUPAC Name

tert-butyl 3-amino-5-nitroindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4/c1-12(2,3)20-11(17)15-9-5-4-7(16(18)19)6-8(9)10(13)14-15/h4-6H,1-3H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUMSXVATBQARZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dimethylaminopyridine (4 g, 36 mmol) was added to a solution of 5-nitro-1H-indazol-3-ylamine (32.2 g, 181 mmol), tert-butyldicarbonate (39.4 g, 181 mmol) and triethylamine (25 mL, 181 mmol) in THF (1 L) at room temperature under nitrogen. After stirring for 30 minutes, the reaction mixture was concentrated and the residue partitioned between EtOAc and saturated ammonium chloride solution. The layers were separated and the organic phase washed with brine, dried (MgSO4), and concentrated to an orange solid. Recrystallisation from ethyl acetate provided the title product as a yellow solid (25 g, 50%). 1H NMR (400 MHz, DMSO) 1.60 (9H, s), 6.75 (2H, brs), 8.10 (1H, d), 8.36 (1H, d), 8.96 (1H, s); MS (ES−) m/e=277.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
32.2 g
Type
reactant
Reaction Step One
Name
tert-butyldicarbonate
Quantity
39.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Yield
50%

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